

A Technical Guide to Benzyl-PEG3-acid: Suppliers, Purity, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzyl-PEG3-acid**

Cat. No.: **B15621860**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl-PEG3-acid**, a heterobifunctional linker widely used in bioconjugation and drug delivery. This document details commercially available sources, their reported purity levels, and standardized protocols for its application in conjugating molecules to primary amines. The information presented here is intended to assist researchers in sourcing high-quality reagents and implementing effective bioconjugation strategies.

Benzyl-PEG3-acid: Structure and Properties

Benzyl-PEG3-acid, also known as 3-(2-(benzyloxy)ethoxy)ethoxypropanoic acid, is a versatile linker molecule featuring a terminal carboxylic acid and a benzyl-protected hydroxyl group. The polyethylene glycol (PEG) spacer enhances water solubility and provides a flexible linkage between the conjugated molecules. The carboxylic acid allows for covalent attachment to primary amines through the formation of a stable amide bond, a common strategy in bioconjugation. The benzyl group serves as a stable protecting group for the hydroxyl functionality.

Commercial Suppliers and Purity

A variety of chemical suppliers offer **Benzyl-PEG3-acid**, with purity levels typically ranging from 95% to 98%. The selection of a supplier should be guided by the specific requirements of the intended application, including the desired purity and the availability of supporting documentation such as Certificates of Analysis (CoA).

Supplier	Catalog Number	Stated Purity	CAS Number	Molecular Weight
Alfa Chemistry	ACM127457630	-	127457-63-0	268.31
BorenPharm	BK02444	95%	127457-63-0	268.31
BroadPharm	BP-23828	≥95%	127457-63-0	268.31
BOC Sciences	BPG-1182	≥95%	127457-63-0	268.31
Sigma-Aldrich	LEYH9ACFA1B2	97%	127457-63-0	268.31
AxisPharm	-	≥95%	127457-63-0	268.31

Experimental Protocol: Conjugation of Benzyl-PEG3-acid to a Primary Amine-Containing Molecule using EDC/NHS Chemistry

This protocol describes a general procedure for the covalent conjugation of **Benzyl-PEG3-acid** to a primary amine-containing molecule, such as a protein, peptide, or small molecule drug, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).

Materials and Reagents

- **Benzyl-PEG3-acid**
- Amine-containing molecule (e.g., protein, peptide)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5. Ensure the buffer is free of primary amines (e.g., Tris).
- Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M glycine
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving **Benzyl-PEG3-acid** if necessary.
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure

Step 1: Preparation of Reagents

- Prepare stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO, or directly in Activation Buffer immediately before use. These reagents are moisture-sensitive.
- Dissolve **Benzyl-PEG3-acid** in the Activation Buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used.
- Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration.

Step 2: Activation of **Benzyl-PEG3-acid**

- In a reaction tube, combine the **Benzyl-PEG3-acid** solution with a 2- to 10-fold molar excess of EDC and NHS (or sulfo-NHS).
- Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an amine-reactive NHS ester.

Step 3: Conjugation to the Amine-Containing Molecule

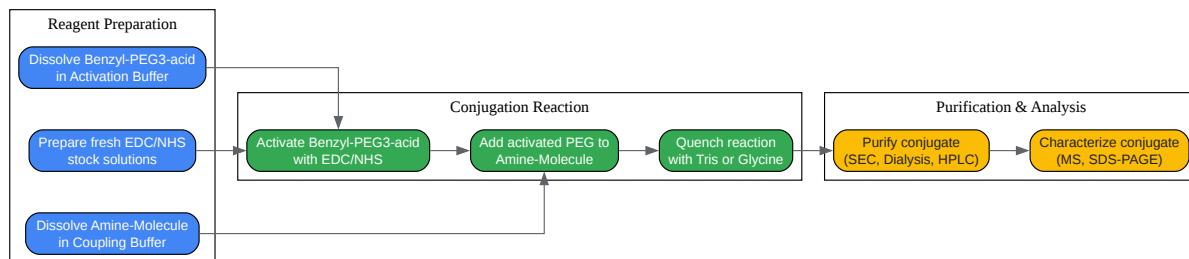
- Immediately add the freshly activated **Benzyl-PEG3-acid** solution to the solution of the amine-containing molecule. A 10- to 50-fold molar excess of the activated linker to the target molecule is a common starting point for optimization.

- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

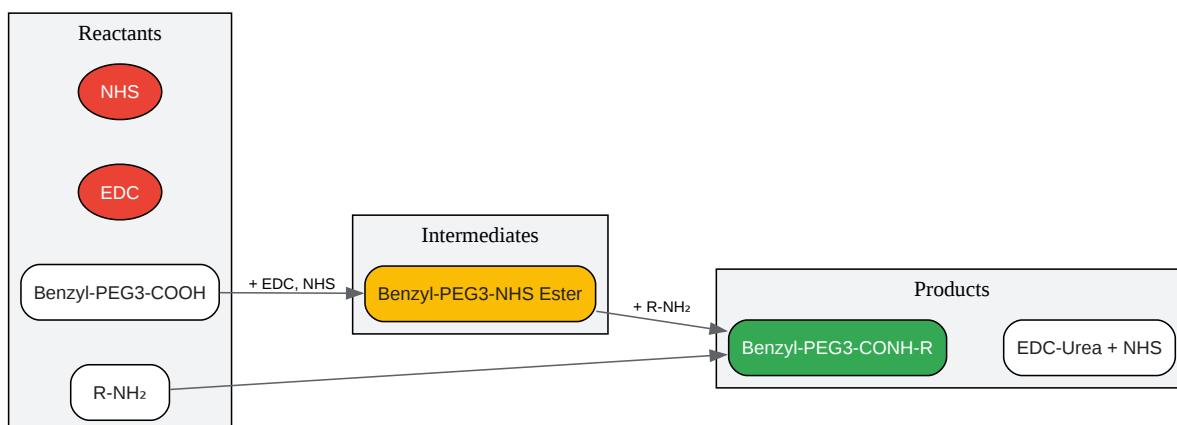
- Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
- Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters and stop the reaction.

Step 5: Purification of the Conjugate


- Purify the resulting conjugate to remove unreacted linker, EDC, NHS, and byproducts.
- Common purification methods include size-exclusion chromatography (SEC) for proteins and larger molecules, or dialysis. For smaller molecules, reverse-phase high-performance liquid chromatography (RP-HPLC) may be appropriate.

Step 6: Characterization

- Characterize the purified conjugate to confirm successful conjugation and determine the degree of labeling.
- Techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy can be employed for this purpose.


Visualizing the Workflow and Chemistry

The following diagrams illustrate the experimental workflow for bioconjugation and the underlying chemical reaction.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the conjugation of **Benzyl-PEG3-acid**.

[Click to download full resolution via product page](#)

Caption: Chemical reaction for EDC/NHS mediated amide bond formation.

Applications in Drug Development

The primary application of **Benzyl-PEG3-acid** is as a linker in the development of bioconjugates. The PEGylation of therapeutic proteins, peptides, and small molecules can significantly improve their pharmacokinetic properties.[\[1\]](#) Key benefits include:

- Increased Half-Life: The increased hydrodynamic volume of the PEGylated molecule reduces renal clearance, prolonging its circulation time in the body.[\[2\]](#)
- Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system.[\[2\]](#)
- Improved Solubility and Stability: The hydrophilic nature of the PEG spacer can enhance the solubility and stability of hydrophobic drugs.[\[3\]](#)

Benzyl-PEG3-acid is a valuable tool for researchers developing next-generation therapeutics, including antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[\[4\]](#) The defined length of the PEG3 spacer allows for precise control over the distance between the conjugated molecules, which can be critical for optimal biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. enovatia.com [enovatia.com]
- 2. peg.bocsci.com [peg.bocsci.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for Non-Covalent Attachment of Antibodies to PEGylated Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Technical Guide to Benzyl-PEG3-acid: Suppliers, Purity, and Applications in Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15621860#benzyl-peg3-acid-supplier-and-purity-information\]](https://www.benchchem.com/product/b15621860#benzyl-peg3-acid-supplier-and-purity-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com